molecular formula C12H14N2O3S B2766023 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide CAS No. 1351614-49-7

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2766023
CAS No.: 1351614-49-7
M. Wt: 266.32
InChI Key: STMLIJXEYYEING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a hydroxypropyl group, and a methylisoxazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with a suitable reagent such as acetone in the presence of a base to form the hydroxypropyl intermediate.

    Cyclization to Form Isoxazole Ring: The hydroxypropyl intermediate is then subjected to cyclization with a nitrile oxide to form the isoxazole ring.

    Amidation: The final step involves the amidation of the isoxazole intermediate with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the isoxazole ring to form an isoxazoline.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like AlCl3.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of isoxazoline derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the isoxazole ring can interact with specific amino acid residues, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide
  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide

Uniqueness

Compared to similar compounds, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is unique due to the presence of the 5-methylisoxazole moiety, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8-6-9(14-17-8)11(15)13-7-12(2,16)10-4-3-5-18-10/h3-6,16H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMLIJXEYYEING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.